2-(4-Chlorophenylthio)pyridine-5-carbonitrile
Overview
Description
Molecular Structure Analysis
The molecular formula of 2-(4-Chlorophenylthio)pyridine-5-carbonitrile is C12H7ClN2S . Its molecular weight is 246.71500 .Physical And Chemical Properties Analysis
2-(4-Chlorophenylthio)pyridine-5-carbonitrile has a density of 1.38g/cm3 . Its boiling point is 441.1ºC at 760 mmHg . The flash point is 220.6ºC .Scientific Research Applications
Synthesis and Structural Analysis
- Pyridine derivatives have been synthesized through novel protocols, and their structures analyzed using X-ray diffraction, spectroscopy, and other techniques. These compounds show interesting structural features and interactions, with applications in material science and chemistry (Tranfić et al., 2011).
Catalysis and Reaction Mechanisms
- The synthesis of thieno[2,3-b]pyridine-5-carbonitriles from amino thiophenes showcases the role of pyridine derivatives in facilitating chemical reactions, which could be extended to the study of 2-(4-Chlorophenylthio)pyridine-5-carbonitrile in similar catalytic processes (Tumey et al., 2008).
Environmental and Energy Applications
- Research into photoelectrochemical reduction of CO2 using conjugated polymers that include pyridine units suggests potential applications in renewable energy and carbon capture technologies. This indicates the broader relevance of pyridine derivatives in environmental chemistry (Apaydin et al., 2016).
Antimicrobial and Biological Studies
- Some pyridine derivatives have been evaluated for their antimicrobial properties, suggesting that 2-(4-Chlorophenylthio)pyridine-5-carbonitrile could also find applications in the development of new antibacterial and antifungal agents (Abdelghani et al., 2017).
Materials Science
- The investigation of structural, optical, and electrical characteristics of pyridine derivatives in materials science, including their use in fabricating devices with specific optical and electronic properties, highlights the versatility of pyridine compounds in developing new materials (Zedan et al., 2020).
properties
IUPAC Name |
6-(4-chlorophenyl)sulfanylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2S/c13-10-2-4-11(5-3-10)16-12-6-1-9(7-14)8-15-12/h1-6,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLOILLWDIUULD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=NC=C(C=C2)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370961 | |
Record name | 6-[(4-Chlorophenyl)sulfanyl]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenylthio)pyridine-5-carbonitrile | |
CAS RN |
259683-22-2 | |
Record name | 6-[(4-Chlorophenyl)sulfanyl]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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